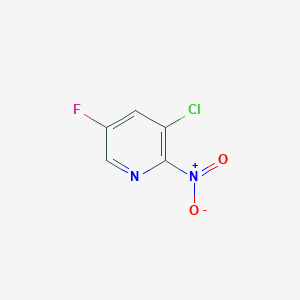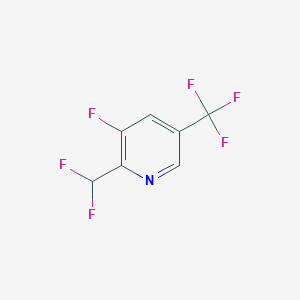
2-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered significant attention in various fields of research due to its unique chemical properties. The incorporation of fluorine atoms into the pyridine ring enhances the compound’s lipophilicity, metabolic stability, and bioavailability, making it a valuable candidate in medicinal and agricultural chemistry .
Preparation Methods
The synthesis of 2-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)pyridine typically involves the introduction of difluoromethyl and trifluoromethyl groups into the pyridine ring. One common method is the direct C−H-difluoromethylation of pyridines using radical processes. This approach is highly efficient and economical, allowing for the preparation of various difluoromethylated pyridines under mild conditions . Additionally, metal-catalyzed cross-coupling reactions have been employed to introduce these fluorinated groups into the pyridine ring .
Chemical Reactions Analysis
2-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Coupling Reactions: It can be used as a reactant in coupling reactions, such as the formation of aminopyridines through amination reactions.
Common reagents used in these reactions include palladium catalysts, ammonium acetate, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)pyridine exerts its effects involves the interaction of its fluorinated groups with biological targets. The difluoromethyl group, in particular, can interact with enzymes through hydrogen bonding, serving as a bioisostere of alcohol, thiol, and amine moieties . This interaction can modulate the biological and physiological activity of the compound, enhancing its efficacy in various applications.
Comparison with Similar Compounds
2-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)pyridine can be compared with other fluorinated pyridine derivatives, such as:
2-Difluoromethylpyridine: Similar in structure but lacks the trifluoromethyl group, which may result in different biological activities.
2-(Trifluoromethyl)pyridine-4-boronic acid: Contains a boronic acid group instead of the difluoromethyl group, leading to different reactivity and applications.
Difluoromethyl 2-Pyridyl Sulfone: Used in the synthesis of various organofluorine compounds and has different mechanistic properties.
The uniqueness of this compound lies in its combination of difluoromethyl and trifluoromethyl groups, which provide distinct chemical and biological properties that are valuable in multiple research and industrial applications.
Properties
Molecular Formula |
C7H3F6N |
|---|---|
Molecular Weight |
215.10 g/mol |
IUPAC Name |
2-(difluoromethyl)-3-fluoro-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H3F6N/c8-4-1-3(7(11,12)13)2-14-5(4)6(9)10/h1-2,6H |
InChI Key |
OHKHDIMMDZCJSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)C(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


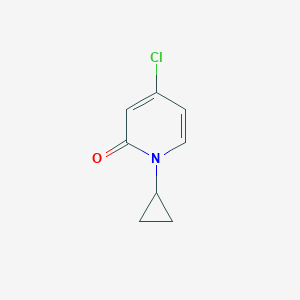
![1,1'-[(1R)-4,4'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenylphosphine]](/img/structure/B13649920.png)
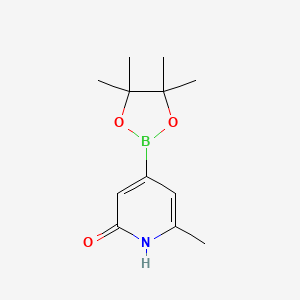
![2-Phenyl-12H-[1]benzothieno[2,3-a]carbazole](/img/structure/B13649925.png)
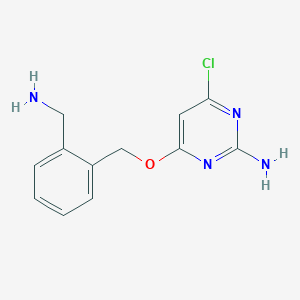

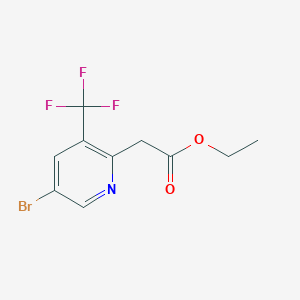
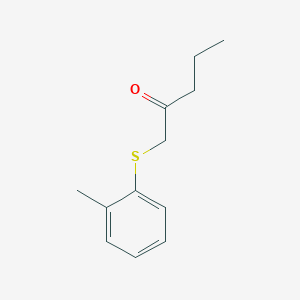
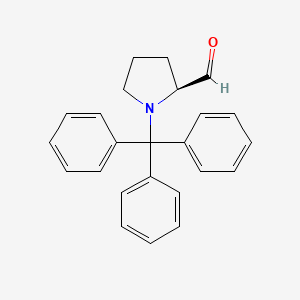

![tert-butyl 4-hydroxy-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B13649976.png)

